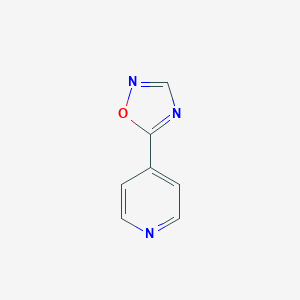

5-(Pyridin-4-yl)-1,2,4-oxadiazole

Description

Ubiquity in Nature, Pharmaceuticals, and Advanced Materials

The structural motifs of heterocyclic compounds are found in a vast array of biologically active molecules. derpharmachemica.com They are integral components of essential biomolecules such as DNA, RNA, vitamins, and hormones. derpharmachemica.comsemanticscholar.org Many natural products, including alkaloids and antibiotics, owe their potent physiological effects to the presence of heterocyclic rings. openmedicinalchemistryjournal.com This natural prevalence has inspired chemists to incorporate these scaffolds into the design of new therapeutic agents. researchgate.netopenmedicinalchemistryjournal.com Consequently, over 90% of new drugs contain heterocyclic moieties, highlighting their unparalleled significance in medicinal chemistry. researchgate.net The applications of heterocyclic compounds extend beyond medicine into the development of advanced materials like conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com

A Foundation for Functional Molecule Design and Synthesis

The design and synthesis of functional molecules are central to progress in chemistry and related fields. openaccessjournals.com Heterocyclic compounds provide a versatile and robust framework for the construction of complex molecules with tailored properties. openaccessjournals.comnih.gov The ability to introduce various substituents and functional groups onto the heterocyclic ring allows for the fine-tuning of a molecule's electronic, physical, and biological characteristics. nih.gov Modern synthetic methodologies, including multicomponent reactions and transition-metal catalysis, have further expanded the accessibility and diversity of heterocyclic structures, enabling the creation of novel compounds with groundbreaking properties. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

162704-68-9 |

|---|---|

Molecular Formula |

C7H5N3O |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

5-pyridin-4-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H |

InChI Key |

YBZAPCTXZPUFPS-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=NC=NO2 |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NO2 |

Synonyms |

Pyridine, 4-(1,2,4-oxadiazol-5-yl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyridin 4 Yl 1,2,4 Oxadiazole Derivatives

Classical and Established Synthetic Pathways for 1,2,4-Oxadiazoles.researchgate.netnih.gov

The traditional and most widely employed methods for the construction of the 1,2,4-oxadiazole (B8745197) ring system form the foundation for the synthesis of more complex derivatives, including those bearing a pyridine (B92270) moiety. researchgate.netnih.gov These established pathways are primarily centered around the use of amidoximes as key precursors. researchgate.net

Amidoxime-Based Cyclization Strategies.researchgate.netnih.govnih.gov

The reaction of amidoximes with various acylating agents is a cornerstone in 1,2,4-oxadiazole synthesis. researchgate.netnih.gov This approach involves the formation of an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization to yield the desired 1,2,4-oxadiazole ring. mdpi.comnih.gov

A common and effective method for synthesizing 1,2,4-oxadiazoles involves the acylation of amidoximes with carboxylic acid derivatives such as acyl chlorides or esters. researchgate.netfishersci.it The reaction between an amidoxime (B1450833) and an acyl chloride, often carried out in the presence of a base like triethylamine (B128534) or in a biphasic system, readily forms the O-acylamidoxime intermediate. fishersci.itclockss.org This intermediate can then be cyclized, often under thermal conditions, to produce the 3,5-disubstituted 1,2,4-oxadiazole. clockss.org For instance, the reaction of an amidoxime with an α-chloroacid chloride can lead to the formation of 5-(1-chloroalkyl)-1,2,4-oxadiazoles under thermal conditions. clockss.org Similarly, esters can be used as acylating agents, although they are generally less reactive than acyl chlorides. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| Amidoxime | Acyl Chloride | Base (e.g., triethylamine), optional heating | O-Acylamidoxime intermediate, then 1,2,4-Oxadiazole |

| Amidoxime | Ester | Base, Heating | O-Acylamidoxime intermediate, then 1,2,4-Oxadiazole |

| Amidoxime | α-Chloroacid Chloride | Thermal | 5-(1-chloroalkyl)-1,2,4-oxadiazole |

To overcome the often harsh conditions required for the thermal cyclization of O-acylamidoximes, various catalysts have been introduced to facilitate the reaction under milder conditions. nih.gov Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a particularly effective catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net It allows the conversion of O-acylamidoximes to 1,2,4-oxadiazoles to proceed at room temperature in high yields. nih.govresearchgate.net The mechanism involves TBAF acting as a strong base in anhydrous tetrahydrofuran (B95107) (THF), promoting the intramolecular cyclodehydration. nih.govresearchgate.net

Pyridine is another base commonly used to facilitate the acylation of amidoximes with acyl chlorides and to promote the subsequent cyclization. researchgate.net It can act as both a base and a nucleophilic catalyst in these transformations.

| Catalyst | Substrate | Conditions | Key Advantage |

| Tetrabutylammonium Fluoride (TBAF) | O-Acylamidoxime | THF, Room Temperature | Mild reaction conditions, high yields. nih.govresearchgate.net |

| Pyridine | Amidoxime and Acyl Chloride | Various solvents | Acts as base and catalyst. researchgate.net |

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides to Nitriles).researchgate.netnih.gov

An alternative and powerful method for the synthesis of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.netnih.gov Nitrile oxides are highly reactive intermediates that can be generated in situ from various precursors, such as the dehydration of α-nitroketones or the dehydrohalogenation of hydroximoyl chlorides. organic-chemistry.orgchem-station.com

This cycloaddition can be a conventional reaction where an electron-rich nitrile oxide reacts with an electron-deficient nitrile. rsc.org However, an "inverse electron-demand" approach has also been developed, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org The reactivity of the nitrile can be significantly enhanced by coordination to a metal center, such as platinum(IV), which activates the C≡N bond towards cycloaddition. nih.gov This metal-mediated approach allows the reaction to proceed under mild conditions, even with less reactive nitriles. nih.gov

Advanced and Novel Synthetic Approaches for Pyridine-Oxadiazole Hybrids.clockss.orgnih.govnih.govrsc.orgnih.govresearchgate.netclockss.org

Recent advancements in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally friendly routes to complex heterocyclic structures like pyridine-oxadiazole hybrids.

One-Pot Multicomponent Reactions.researchgate.netnih.govclockss.orgresearchgate.net

For the synthesis of pyridine-oxadiazole hybrids, MCRs can be designed to construct both the pyridine and the oxadiazole rings in a sequential or domino fashion. For instance, a one-pot reaction involving a nitrile, hydroxylamine, and an appropriate pyridine-containing carboxylic acid derivative can lead directly to the desired 5-(pyridin-4-yl)-1,2,4-oxadiazole. organic-chemistry.org Another approach involves the reaction of amidoximes with α-chloroacid chlorides in the presence of a strong base, which constitutes a convenient one-pot route to 1,2,4-oxadiazin-5-ones. clockss.org The development of novel pyridine derivatives through one-pot multicomponent reactions has been a subject of recent research, with applications in various fields, including medicinal chemistry. tandfonline.comnih.gov

| Reaction Type | Reactants | Key Features |

| One-pot 1,2,4-Oxadiazole Synthesis | Nitriles, Hydroxylamine, Carboxylic Acid Derivatives | High efficiency, good to excellent yields. organic-chemistry.org |

| One-pot 1,2,4-Oxadiazin-5-one Synthesis | Amidoximes, α-Chloroacid Chlorides, Strong Base | Convenient, competes favorably with other methods. clockss.org |

| One-pot Pyridine Synthesis | Arylidene malononitrile, Methylarylketones, Sodium Ethoxide | Efficient synthesis of polyfunctionalized pyridines. researchgate.netekb.eg |

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-oxadiazole derivatives to minimize environmental impact. nih.govresearchgate.net These approaches focus on the use of safer solvents, energy-efficient methods, and the reduction of hazardous byproducts. mdpi.comnih.gov

Visible-Light Photoredox Catalysis:

A notable green chemistry approach is the use of visible-light photoredox catalysis. This method utilizes visible light as a renewable energy source to drive chemical reactions, often under mild conditions and at room temperature. researchgate.netresearchgate.net For instance, 2-amino-1,3,4-oxadiazoles have been synthesized from N-acyl thiosemicarbazides using aerobic visible light photoredox catalysis, with air serving as a sustainable and non-toxic oxidant. researchgate.netresearchgate.net While not specific to the 5-(pyridin-4-yl) moiety, this methodology represents a significant advancement in the eco-friendly synthesis of the broader oxadiazole class.

Another example involves the catalyst-free, visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents to produce 2,5-disubstituted 1,3,4-oxadiazoles in excellent yields. acs.org This strategy avoids the need for pre-activated starting materials, making it an attractive and practical alternative to conventional methods. acs.org The general mechanism of photoredox catalysis involves the excitation of a photocatalyst by visible light, which then engages in single-electron transfer processes with the organic substrates to facilitate the reaction. princeton.edu

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Aerobic Cyclodesulfurization | Visible light, air | Sustainable, non-toxic reagents | researchgate.netresearchgate.net |

| Cyclization of Aldehydes | Visible light, hypervalent iodine(III) reagents | Catalyst-free, mild conditions | acs.org |

Transition Metal-Catalyzed Processes

Transition metal catalysis plays a important role in the synthesis of 1,2,4-oxadiazoles, offering efficient and selective routes to these compounds. nih.gov Copper-catalyzed reactions are particularly prominent in the formation of the oxadiazole ring.

One-pot copper-catalyzed cascade reactions of amidines and methylarenes under mild conditions have been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com Another efficient protocol involves the copper-catalyzed dual oxidation of hydrazides and arylacetic acids to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This method is advantageous due to the use of readily available starting materials and the avoidance of expensive ligands. nih.gov

Iron(III) nitrate (B79036) has been used to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This process proceeds through the nitration of alkynes to form α-nitroketones, which then dehydrate to nitrile oxides, followed by a 1,3-dipolar cycloaddition with nitriles. organic-chemistry.org

| Metal Catalyst | Reactants | Product | Key Features | Reference |

| Copper | Amidines, Methylarenes | 3,5-disubstituted-1,2,4-oxadiazoles | One-pot, mild conditions | mdpi.com |

| Copper | Hydrazides, Arylacetic acids | 2,5-disubstituted-1,3,4-oxadiazoles | Dual oxidation, ligand-free | nih.gov |

| Iron(III) nitrate | Alkynes, Nitriles | 3-acyl-1,2,4-oxadiazoles | Selective, involves nitrile oxide intermediate | organic-chemistry.org |

Strategic Functionalization and Diversification of the this compound Scaffold

The functionalization and diversification of the this compound scaffold are crucial for modulating its physicochemical properties and biological activities. Strategies focus on regioselective substitution on the pyridine ring, introducing diverse substituents at the oxadiazole core, and synthesizing larger poly-heterocyclic systems.

Regioselective Substitution on the Pyridine Moiety

The regioselective functionalization of the pyridine ring is a key strategy for creating a library of derivatives. While specific examples for the this compound are not extensively detailed in the provided search results, general methods for pyridine functionalization can be applied. For instance, a practical and general C-4 functionalization strategy for unbiased pyridines has been developed using a substituted urea (B33335) as an activation reagent. dntb.gov.ua This allows for both ionic and radical C-4 alkylation and arylation. dntb.gov.ua Furthermore, the labile tautomerism of N-unsubstituted 5-acyl-4-pyridones, existing as either 4-pyridone or 4-hydroxypyridine (B47283) depending on the solvent, influences their reactivity and ability to undergo substitution reactions at the OH group. rsc.org

Introduction of Diverse Substituents at the Oxadiazole Ring

The introduction of various substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring is a common approach to diversify the scaffold. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is often achieved through the condensation of amidoximes with carboxylic acids or their derivatives. researchgate.net For example, a one-pot parallel synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for creating compound libraries. acs.org

The synthesis of 5-arylacetylenyl-3-aryl-1,2,4-oxadiazoles has been accomplished through the bromination of 5-styryl-1,2,4-oxadiazoles followed by dehydrobromination. beilstein-journals.org This introduces an acetylene (B1199291) linker, which can be further functionalized.

| Position | Synthetic Method | Introduced Substituent | Reference |

| C3 and C5 | Condensation of amidoximes and carboxylic acids/nitriles | Various alkyl and aryl groups | researchgate.netacs.org |

| C5 | Bromination and dehydrobromination of styryl precursor | Arylacetylenyl group | beilstein-journals.org |

Synthesis of Poly-heterocyclic Systems Incorporating the 1,2,4-Oxadiazole Core

The construction of poly-heterocyclic systems that include the 1,2,4-oxadiazole ring leads to complex molecular architectures with potentially novel properties. A one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes results in the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. researchgate.net

Furthermore, an efficient approach for synthesizing substituted 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles has been developed. clockss.orgsemanticscholar.org This method utilizes a Biginelli-type three-component condensation followed by oxidative dehydrogenation, allowing for a wide diversity of substituents on the pyrimidine (B1678525) ring. clockss.orgsemanticscholar.org

| Starting Materials | Resulting Poly-heterocyclic System | Key Features | Reference |

| 5-Oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, benzamidoximes | 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one | One-pot synthesis | researchgate.net |

| Substituted amidoximes, acetoacetate, urea/thiourea | 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles | Three-component condensation, oxidative dehydrogenation | clockss.orgsemanticscholar.org |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for understanding its potential as a ligand for various biological macromolecules.

Molecular docking simulations for 1,2,4-oxadiazole derivatives frequently explore their interactions with enzymes that are significant in various diseases, such as cancer and inflammation. nih.govnih.gov Studies on structurally related compounds, including those with a pyridine moiety, help predict how this compound would bind to a target protein's active site. For instance, docking studies of similar oxadiazole-containing compounds against targets like epidermal growth factor receptor (EGFR) have been performed to predict binding affinity, often expressed as a binding energy value in kcal/mol. nih.gov The validation of a docking model is typically confirmed by redocking a known co-crystal ligand, where a low root mean square deviation (RMSD) value (e.g., under 2.0 Å) indicates a reliable docking protocol. nih.gov

Derivatives of 1,2,4-oxadiazole have been evaluated as potential inhibitors for various enzymes, and their binding modes have been computationally modeled. researchgate.net The binding affinity of these compounds is influenced by the collective effect of various intermolecular interactions within the target's binding pocket.

The specific chemical structure of this compound, featuring both a hydrogen bond acceptor (the pyridine nitrogen) and two aromatic systems (the pyridine and oxadiazole rings), dictates the types of interactions it can form with a biological target.

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a primary hydrogen bond acceptor. In a protein's active site, it can form crucial hydrogen bonds with amino acid residues that act as hydrogen donors, such as serine, threonine, or lysine. The nitrogen atoms within the 1,2,4-oxadiazole ring can also participate as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the pyridine and the 1,2,4-oxadiazole rings allows for significant π-π stacking interactions. researchgate.netmdpi.com These non-covalent interactions occur with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site, contributing substantially to the stability of the ligand-protein complex. mdpi.com

Hydrophobic Contacts: The carbon framework of the molecule can engage in hydrophobic interactions with nonpolar residues in the target's binding pocket, further anchoring the ligand.

The table below summarizes the types of interactions observed in computational studies of similar pyridine-oxadiazole compounds.

| Interaction Type | Participating Moiety | Potential Interacting Amino Acid Residues | Reference |

| Hydrogen Bonding | Pyridine Nitrogen, Oxadiazole Nitrogens | Ser, Thr, Lys, Asn, Gln | nih.gov |

| π-π Stacking | Pyridine Ring, Oxadiazole Ring | Phe, Tyr, Trp | researchgate.netmdpi.com |

| Hydrophobic Interactions | Aromatic Rings, Carbon Backbone | Ala, Val, Leu, Ile | nih.gov |

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and structural properties of molecules like this compound.

Electronic structure analysis reveals key aspects of a molecule's reactivity and stability.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. ajchem-a.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. ajchem-a.com For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations yielded a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. For oxadiazole derivatives, MEP analysis typically shows negative potential (red/yellow regions) around the nitrogen atoms of the heterocyclic rings, indicating these are the most likely sites for electrophilic attack or for coordinating with positive ions. ajchem-a.com Positive potential (blue regions) is generally found around the hydrogen atoms.

The table below shows representative electronic properties calculated for a similar oxadiazole derivative using DFT.

| Parameter | Calculated Value (Example) | Significance | Reference |

| HOMO Energy | -6.5743 eV | Electron-donating capability | ajchem-a.com |

| LUMO Energy | -2.0928 eV | Electron-accepting capability | ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | 4.4815 eV | Kinetic stability, chemical reactivity | ajchem-a.com |

| Dipole Moment | 3.3514 Debye | Polarity of the molecule | ajchem-a.com |

The stability and interaction potential of this compound are intrinsically linked to the aromaticity of its constituent rings. Aromaticity can be quantified using methods such as:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability a cyclic compound gains from the delocalization of its π-electrons compared to a hypothetical non-aromatic analogue.

Conformational analysis aims to find the most stable three-dimensional arrangement of a molecule (i.e., its lowest energy conformation). pjbmb.org.pk For this compound, the primary degree of freedom is the rotation around the single bond connecting the pyridine ring to the oxadiazole ring.

Geometrical optimization calculations using DFT or other methods are performed to determine the bond lengths, bond angles, and torsion angles of the lowest energy conformer. pjbmb.org.pk Due to the sp² hybridization of the atoms in the connecting bond and the stabilizing effect of conjugation between the two aromatic rings, the molecule is expected to have a largely planar or near-planar structure. This optimized geometry is the foundational input for more advanced computational studies like molecular docking and quantum chemical calculations. pjbmb.org.pk

The table below presents typical geometrical parameters for a related crystal structure containing a pyridyl-oxazole system.

| Parameter | Description | Typical Value | Reference |

| C-C Bond Length | Within pyridine ring | ~1.39 Å | nih.gov |

| C-N Bond Length | Within pyridine ring | ~1.34 Å | nih.gov |

| C-O Bond Length | Within oxadiazole ring | ~1.35 Å | nih.gov |

| C-N Bond Length | Within oxadiazole ring | ~1.32 Å | nih.gov |

| C-C Bond Length | Connecting the two rings | ~1.48 Å | nih.gov |

| Torsion Angle | Angle between the planes of the two rings | Varies, but often close to planar | nih.gov |

Advanced Intermolecular Interaction Analysis

Computational methods provide deep insights into the intermolecular forces that govern the three-dimensional architecture of crystalline solids. For this compound, understanding these noncovalent interactions is crucial for predicting its solid-state properties and behavior.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate shorter contacts with strong interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Oxadiazole Compound. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 19.5 |

| N···H | 17.3 |

| C···H | 15.5 |

| Br···H | 11.7 |

| O···H | 11.0 |

| Others | 24.0 |

This table is illustrative and based on data from a related bromophenyl-oxadiazole-pyridine derivative to demonstrate typical findings from a Hirshfeld analysis.

The aromatic nature of both the 1,2,4-oxadiazole and pyridine rings in this compound makes them susceptible to engaging in π-π stacking and CH-π interactions. These noncovalent forces are fundamental to the structure of macromolecules and the solid-state packing of organic materials. mdpi.com

Studies on related structures have identified and characterized (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions. spbu.rumdpi.com These interactions are typically defined by specific distance and angular parameters, such as the face-to-face distance between the aromatic rings. nih.gov In the solid state, these stacking interactions can lead to the formation of one-dimensional chains or more complex supramolecular architectures. nih.govnih.gov For example, π-π stacking interactions with centroid-centroid distances around 3.7 to 4.4 Å have been observed in pyridine-containing coordination polymers. nih.govresearchgate.net Computational studies at the MP2 level of theory have shown that antiparallel-displaced geometries are often the most stable for pyridine dimers, emphasizing the importance of electron correlation in describing these stacking interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. bohrium.com This analysis can confirm the presence and nature of noncovalent interactions suggested by other methods like Hirshfeld surface analysis. mdpi.com

In the context of oxadiazole-containing compounds, QTAIM analysis is applied to optimized equilibrium structures to investigate interactions like π-π stacking. mdpi.com The theory identifies bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. Small values of ρ(r) and a positive Laplacian are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces like π-π stacking. researchgate.net This theoretical tool allows for a quantitative description of the strength and nature of the noncovalent bonds that define the supramolecular chemistry of this compound. bohrium.comresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.net Computational models are used to estimate properties that determine how a drug is handled by the body. For this compound, these predictions can gauge its potential as a drug candidate.

The 1,3,4-oxadiazole (B1194373) ring, a close isomer of the 1,2,4-oxadiazole, is recognized as a privileged structure in medicinal chemistry and is known to be a bioisostere of amides and esters, often with improved metabolic stability. rug.nl ADME predictions for various oxadiazole derivatives are frequently performed using software like SwissADME and pkCSM. researchgate.netcitedrive.com

Key parameters evaluated include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. nih.govjaptronline.com Compounds adhering to these rules are more likely to have good oral bioavailability. nih.gov

Oral Bioavailability: Veber's rule, which focuses on the number of rotatable bonds and polar surface area, is also used to predict good intestinal absorption. nih.gov

Absorption: Parameters such as human intestinal absorption (HIA) are calculated. Many oxadiazole derivatives are predicted to have high absorption percentages. nih.gov

Distribution: This includes predictions of blood-brain barrier (BBB) permeability and plasma protein binding. researchgate.net

Metabolism: Prediction of interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Properties related to the elimination of the compound from the body are estimated.

In silico studies on related oxadiazole derivatives have shown that they generally exhibit good predicted pharmacokinetic properties, suggesting that this compound could also possess a favorable ADME profile. researchgate.net

Table 2: Predicted ADME Properties for a Representative Oxadiazole Derivative.

| Property | Predicted Value/Compliance | Significance |

| Lipinski's Rule of Five | Compliant | Good drug-likeness and oral bioavailability. nih.gov |

| Veber's Rule | Compliant | Good intestinal absorption. nih.gov |

| Human Intestinal Absorption | >70% | High potential for absorption after oral administration. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable | Indicates potential to act on the central nervous system. researchgate.net |

| CYP Inhibition | Variable | Predicts potential for drug-drug interactions. |

This table is a generalized representation based on typical in silico findings for oxadiazole-based compounds. researchgate.netnih.govjaptronline.com

Positioning of 5 Pyridin 4 Yl 1,2,4 Oxadiazole in Heterocyclic Research

The compound 5-(Pyridin-4-yl)-1,2,4-oxadiazole represents a strategic combination of two important heterocyclic rings: a pyridine (B92270) ring and a 1,2,4-oxadiazole (B8745197) ring. This molecular architecture is of significant interest to medicinal chemists. The pyridine ring is a common feature in many pharmaceuticals and natural products, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The 1,2,4-oxadiazole ring, as previously discussed, serves as a stable and versatile scaffold.

Research into derivatives of this core structure has shown potential in various therapeutic areas. For instance, related compounds such as 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones have been investigated as inhibitors of angiogenesis, a process crucial in cancer development. nih.gov Specifically, these compounds have been designed to target VEGFR-2, a key regulator of angiogenesis. nih.gov This highlights the potential of the pyridinyl-oxadiazole framework as a template for the development of novel therapeutic agents. The strategic placement of the pyridine and oxadiazole rings allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles

General Principles of SAR in Nitrogen and Oxygen Heterocycles

Heterocyclic compounds containing nitrogen and oxygen, such as oxadiazoles (B1248032), are privileged scaffolds in drug discovery. Their utility stems from their ability to engage in various non-covalent interactions with biological targets and their favorable physicochemical properties, which can be fine-tuned through chemical modification.

Oxadiazoles as Bioisosteric Replacements for Carbonyl Functional Groups (e.g., esters, amides)

The 1,2,4-oxadiazole (B8745197) ring mimics the key electronic and steric features of esters and amides, including their hydrogen bonding capacity and dipole moment, which allows them to maintain or even enhance interactions with biological targets. jst.go.jp However, the heterocyclic ring is significantly more stable to hydrolytic cleavage, which can lead to improved pharmacokinetic profiles. nih.gov This bioisosteric replacement has been successfully employed to enhance the in vivo efficacy of various compounds by replacing metabolically labile amide or ester groups with the more robust 1,2,4-oxadiazole moiety. sci-hub.se

Modulation of Electronic and Steric Properties through Substituent Variation

The biological activity of oxadiazole-containing compounds can be precisely modulated by varying the substituents on the heterocyclic ring and any attached aromatic systems. These modifications influence the molecule's electronic and steric properties, which in turn affect its binding affinity to target proteins, solubility, and metabolic stability.

The introduction of different substituents can alter the electron density distribution across the molecule. For instance, electron-withdrawing groups (EWGs) can enhance the acidity of nearby protons and influence the molecule's ability to act as a hydrogen bond donor. Conversely, electron-donating groups (EDGs) can increase the basicity of nitrogen atoms within the heterocyclic core, affecting their potential as hydrogen bond acceptors. nih.gov Studies on various oxadiazole derivatives have shown that the presence of EWGs or EDGs can significantly impact their anticancer activity. nih.govnih.gov For example, in some series, the introduction of EWGs on an attached phenyl ring led to an increase in antitumor activity. nih.gov In other contexts, the presence of electron-donating groups was found to enhance cytotoxicity.

Steric properties, such as the size and shape of substituents, also play a critical role in determining the compound's fit within the binding pocket of a biological target. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient van der Waals interactions for high-affinity binding. The position of the substituent is equally important. For instance, studies on indole-based compounds have shown that substitution at the C5 position can significantly increase biological activity.

SAR of 5-(Pyridin-4-yl)-1,2,4-oxadiazole Derivatives in Specific Biological Contexts (In Vitro)

The this compound scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. In vitro studies have begun to elucidate the specific structural features that govern the anticancer activity of this class of compounds.

Anticancer Activities and Structural Determinants

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The nature and position of substituents on this core structure are critical determinants of their potency and selectivity.

Research has shown that the anticancer activity of this compound derivatives can be significantly influenced by the substituents attached to other parts of the molecule. In a study involving 1,2,4-oxadiazole derivatives, a compound featuring a pyridine-4-yl group at the 3-position of the oxadiazole ring, specifically 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole, showed potent activity against the colon cancer cell line CaCo-2 with an IC50 value of 4.96 µM. iaea.orgresearchgate.net The introduction of a methanol (B129727) group to the benzothiazole (B30560) moiety, resulting in [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol, led to even greater potency against the colorectal cancer cell line DLD1, with an IC50 of 0.35 µM. iaea.orgresearchgate.net

In a related series of 1,3,4-oxadiazole (B1194373) derivatives, the position of the pyridine (B92270) nitrogen was found to be important. Compounds with either a 3-pyridyl or a 4-pyridyl substitution on the oxadiazole ring were potent and selective, with the 3-pyridyl substituted compound showing selective cytotoxicity against the PaCa2 pancreatic cancer cell line. sci-hub.se Specifically, 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-indole exhibited potent cytotoxicity with an IC50 around 1 µM. sci-hub.se

The electronic nature of the substituents also plays a crucial role. In some series of oxadiazole derivatives, the presence of electron-withdrawing groups has been associated with increased anticancer activity. nih.gov For example, a pyrimido-indole-oxadiazole derivative with a nitro (NO2) group in the para position of a phenyl ring attached to the oxadiazole showed an IC50 of 1.1 µM against MCF-7 cancer cells. nih.gov

The following interactive table summarizes the in vitro anticancer activity of selected this compound and related derivatives.

While the precise mechanism of action for many this compound derivatives is still under investigation, studies on related oxadiazole compounds suggest several potential cellular targets. The broader class of oxadiazole derivatives has been reported to inhibit various kinases involved in cell cycle progression and signaling, including Cyclin-Dependent Kinases (CDKs). nih.govacs.org

However, direct evidence specifically linking this compound derivatives to CDK2 inhibition is not prominently available in the reviewed literature. Instead, research on pyridinyl-oxadiazole compounds points towards other important anticancer targets. For instance, derivatives of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govbenthamscience.comnih.gov One such derivative demonstrated a potent VEGFR-2 inhibitory activity with an IC50 of 0.5 µM. benthamscience.com Other studies on 1,3,4-oxadiazole derivatives with a pyridyl moiety have suggested inhibition of the Epidermal Growth Factor Receptor (EGFR) as a possible mechanism of action. jst.go.jp

The induction of apoptosis is another key mechanism. Some 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers through the activation of caspases, such as caspase-3. mdpi.com This suggests that the anticancer effects of the this compound scaffold may also be mediated through the activation of programmed cell death pathways.

The following interactive table outlines the reported biological targets for pyridinyl-oxadiazole derivatives.

Antimycobacterial Activities and Lipophilicity Considerations.

The quest for novel treatments for tuberculosis has led to the exploration of this compound derivatives as potential antimycobacterial agents. A significant body of research has focused on understanding how the lipophilicity of these compounds influences their ability to combat Mycobacterium tuberculosis.

Role of High Lipophilic Chains at the 5-Position.

A key determinant of the antimycobacterial efficacy of these compounds is the nature of the substituent at the 5-position of the 1,2,4-oxadiazole ring. Studies have consistently shown that the introduction of highly lipophilic chains at this position enhances the activity against M. tuberculosis. This is attributed to the unique, lipid-rich cell wall of mycobacteria, which acts as a formidable barrier to many potential drugs. By increasing the lipophilicity of the molecule, its ability to penetrate this waxy outer layer is improved. For instance, derivatives bearing long alkyl chains or bulky cycloalkyl groups at the 5-position have demonstrated potent activity. The relationship between lipophilicity, often quantified as the calculated logarithm of the partition coefficient (cLogP), and the minimum inhibitory concentration (MIC) has been a central focus of these investigations.

Table 1: Antimycobacterial Activity and Lipophilicity of Selected 5-Substituted-3-(pyridin-4-yl)-1,2,4-oxadiazoles

| Compound | 5-Substituent | cLogP | MIC (µM) against M. tuberculosis H37Rv |

|---|---|---|---|

| 1 | Adamantan-1-yl | 3.82 | 0.78 |

| 2 | 4-Pentylcyclohexyl | 5.61 | 1.56 |

| 3 | 4-Propylphenyl | 4.09 | 6.25 |

Mechanistic SAR Related to Enzyme Inhibition (e.g., CYP51).

The mechanism of action for many of these antimycobacterial compounds is believed to involve the inhibition of essential mycobacterial enzymes. One of the primary targets identified is the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which plays a crucial role in the biosynthesis of sterols necessary for the integrity of the mycobacterial cell membrane.

Structure-activity relationship studies have elucidated that the 1,2,4-oxadiazole scaffold can act as a bioisostere for other functional groups known to bind to the heme iron in the active site of CYP51. The nitrogen atoms of the oxadiazole ring are thought to coordinate with the iron atom, leading to the inhibition of the enzyme. The substituent at the 5-position is critical for anchoring the molecule within the active site and for establishing favorable interactions with surrounding amino acid residues. The pyridine ring at the 3-position also contributes to the binding affinity, potentially through hydrogen bonding interactions.

Thymidine (B127349) Phosphorylase Inhibitory Activity and Aryl Substitution Patterns.

Certain derivatives of this compound have been identified as inhibitors of thymidine phosphorylase (TP), an enzyme that is overexpressed in many solid tumors and is involved in pyrimidine (B1678525) metabolism and angiogenesis.

The inhibitory potency of these compounds is significantly influenced by the substitution pattern on an aryl ring attached to the 1,2,4-oxadiazole core. SAR studies have revealed that the electronic and steric properties of the substituents on this aryl moiety are crucial. For example, the presence of specific substituents at particular positions on the aromatic ring can lead to enhanced inhibitory activity. These findings suggest that the substituted aryl ring plays a key role in the interaction with the active site of the thymidine phosphorylase enzyme, and a deep understanding of these interactions is vital for the design of more potent inhibitors.

Antibacterial Activity (e.g., against Xanthomonas oryzae).

In addition to their antimycobacterial and enzyme-inhibitory properties, some this compound derivatives have demonstrated promising antibacterial activity against plant pathogens, such as Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. This highlights the broad-spectrum potential of this chemical scaffold.

The antibacterial efficacy of these compounds is dependent on the nature of the substituents at both the 3- and 5-positions of the 1,2,4-oxadiazole ring. Research in this area aims to identify the optimal substitution patterns to maximize activity against this and other important plant pathogens, offering a potential avenue for the development of new crop protection agents.

Nuclear Receptor Modulation (e.g., FXR/PXR Agonism/Antagonism).

The versatility of the this compound scaffold is further underscored by its ability to modulate the activity of nuclear receptors, such as the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). These receptors are key regulators of various metabolic processes, including bile acid, lipid, and glucose homeostasis.

Influence of Piperidine (B6355638) Ring Functionalization.

A particularly interesting aspect of the SAR of these compounds is the influence of a functionalized piperidine ring on their activity as nuclear receptor modulators. The substituents on the piperidine ring can dramatically alter the pharmacological profile of the molecule, determining whether it acts as an agonist or an antagonist of FXR and PXR.

For instance, modifications to the piperidine nitrogen atom can switch the compound from an agonist to an antagonist. This sensitivity to subtle structural changes highlights the intricate nature of the interactions between these ligands and the ligand-binding domains of the nuclear receptors. The conformational flexibility of the piperidine ring and the precise positioning of its substituents are critical for achieving the desired modulatory effect.

Table 2: Nuclear Receptor Activity of Selected Piperidine-Functionalized 5-(Pyridin-4-yl)-1,2,4-oxadiazoles

| Compound | Piperidine Substituent | FXR Activity | PXR Activity |

|---|---|---|---|

| 4 | H | Agonist | Agonist |

| 5 | Benzyl | Antagonist | Antagonist |

| 6 | 3-Pentenyl | Agonist | Antagonist |

Rational Design Strategies for Optimized Analogs

The development of optimized analogs of the lead compound, this compound, is a critical process in medicinal chemistry aimed at enhancing therapeutic efficacy and drug-like properties. This endeavor relies on a synergistic application of computational and synthetic strategies, including ligand-based and structure-based drug design, as well as systematic lead optimization and library expansion.

Ligand-Based and Structure-Based Drug Design Approaches

Rational drug design for analogs of this compound leverages both ligand-based and structure-based approaches to guide the synthesis of more potent and selective compounds.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the structure of known active ligands to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. For instance, in the design of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as multifunctional agents for Alzheimer's disease, a multitarget-directed ligand-based strategy was employed. nih.gov This involved designing compounds that could interact with multiple targets, such as glycogen (B147801) synthase kinase 3β (GSK-3β), and also possess anti-neuroinflammatory and neuroprotective properties. nih.gov

Structure-based drug design, conversely, relies on the known three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. This allows for the use of computational techniques like molecular docking to predict the binding orientation and affinity of designed analogs within the target's active site. A notable example is the design of 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govbenthamscience.com In this study, docking simulations were used to predict how the designed molecules would bind to the VEGFR-2 active site, ensuring that the synthesized compounds had a high probability of being active. nih.govbenthamscience.com The insights gained from these docking studies guided the selection of specific substituents to improve binding affinity and, consequently, biological activity. nih.govbenthamscience.com

Another application of structure-based design was in the discovery of novel oxadiazole-based compounds targeting poly(ADP-ribose) polymerase (PARP). mdpi.com Molecular docking was utilized to understand the interactions between the designed oxadiazoles and the catalytic domain of PARP1, leading to the identification of potent inhibitors. mdpi.com

Lead Compound Optimization and Library Expansion

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic profile. patsnap.com This process often involves systematic modifications to the lead's chemical scaffold. For derivatives of this compound, this can entail several strategies.

One common strategy is bioisosteric replacement , where a functional group is replaced with another group that has similar physical or chemical properties, with the aim of enhancing biological activity or improving pharmacokinetic parameters. For example, the 1,3,4-oxadiazole ring itself is often considered a bioisostere of amide and ester groups, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with receptors. jst.go.jp

Scaffold hopping is another powerful technique where the core structure of the molecule is altered while maintaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. An example of this principle in a broader context is the replacement of an imidazopyridine core with a thiazole (B1198619) to increase ligand efficiency. nih.gov

Library expansion involves the synthesis of a diverse collection of analogs based on a common scaffold. This allows for a comprehensive exploration of the structure-activity relationship (SAR). For instance, a library of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives was synthesized to explore their potential as multifunctional agents for Alzheimer's disease. nih.gov This library included variations in the sulfonamide substituent, leading to the identification of compounds with potent GSK-3β inhibition and anti-neuroinflammatory activity. nih.gov

Similarly, the synthesis of a series of 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones allowed for the evaluation of various substituents at the 3-position of the oxadiazole ring, leading to the discovery of potent anti-angiogenic agents. nih.govbenthamscience.com The creation of a library of 1,2,4-oxadiazole-linked 5-fluorouracil (B62378) derivatives also demonstrated how systematic structural modifications can lead to compounds with significant anticancer activity. nih.gov The discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists for human caseinolytic protease P (HsClpP) for the treatment of hepatocellular carcinoma further highlights the success of lead optimization, where a hit compound was developed into a potent and safer therapeutic candidate. nih.gov

The synthesis of these libraries often employs versatile and efficient chemical reactions. For example, a novel and efficient strategy for the synthesis of 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles has been developed, which could be adapted for the synthesis of pyridinyl analogs. clockss.org

The data from these expanded libraries are crucial for building robust SAR models, which in turn guide further rational design efforts.

Diverse Biological Activities of 5 Pyridin 4 Yl 1,2,4 Oxadiazole and Its Analogs Exclusive Focus on in Vitro Studies

Antineoplastic and Cytotoxic Effects

The 1,2,4-oxadiazole (B8745197) nucleus, particularly when substituted with a pyridine (B92270) ring, is a recurring motif in the design of novel anticancer agents. In vitro evaluations have demonstrated that these compounds exhibit significant cytotoxic activity against a wide array of human cancer cell lines, often through mechanisms such as apoptosis induction and cell cycle arrest.

Activity against Various Human Cancer Cell Lines (e.g., A549, MCF-7, CaCo-2, DLD1, A375, HT-29, WiDr)

Derivatives of the pyridyl-oxadiazole scaffold have shown broad-spectrum antitumor activity in laboratory settings. For instance, a series of novel 1,3,4-oxadiazole-quinoxalines were synthesized and evaluated for their cytotoxic activity. mdpi.com Among these, compounds featuring a 7-trifluoromethyl-quinoxaline nucleus attached to the oxadiazole ring demonstrated notable activity against leukemia, CNS, ovarian, renal, prostate, and breast cancer cell lines. mdpi.com One derivative, compound 24 in the study, was particularly effective against breast cancer cell lines MCF-7 and MDA-MB-468, with GI50 values of 1.85 μM and 1.95 μM, respectively. mdpi.com These compounds were found to induce apoptosis and delay the S phase of the cell cycle. mdpi.com

Similarly, research into 5-pyridyl-1,3,4-oxadiazole derivatives has yielded compounds with potent activity against the MCF-7 breast cancer cell line. nih.gov In one study, two compounds (designated 18 and 22) were identified as being more active than the reference drug, exhibiting IC₅₀ values of 0.010 µM and 0.012 µM, respectively. nih.gov Another study focused on 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles, where the exchange of a benzene (B151609) ring for a pyridine ring in one analog, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, nearly doubled the proportion of apoptotic cells in the MDA-MB-231 breast cancer cell line compared to its non-pyridyl counterpart. nih.gov This series of compounds generally showed greater effects on MDA-MB-231 cells than on HT-29 colon cancer cells. nih.gov

Further expanding the scope, other 1,2,4-oxadiazole derivatives have been tested against human lung cancer cells (A549) and additional breast cancer lines (MDA-MB-231), showing significant antiproliferative activity. nih.gov The National Cancer Institute (NCI) evaluated a series of 2,5-disubstituted 1,3,4-oxadiazoles, selecting two compounds for five-dose assays based on their promising initial screening. nih.gov These compounds showed GI50 values ranging from 0.40 to 15.8 μM across a panel of approximately 60 cancer cell lines. nih.gov

Antimicrobial Spectrum

The versatility of the pyridyl-oxadiazole scaffold extends to antimicrobial applications, with in vitro studies confirming activity against a range of bacterial pathogens, including the causative agent of tuberculosis.

Antibacterial Activity (e.g., Gram-positive, Gram-negative, plant pathogens)

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated notable antibacterial properties. Hybrid molecules combining fluoroquinolones with a 1,3,4-oxadiazole core have shown good to excellent activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin (B1664943) and gentamicin. nih.gov In other studies, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited stronger activity against Escherichia coli and Streptococcus pneumoniae than ampicillin and was over 100 times more active against Pseudomonas aeruginosa. nih.gov

The antibacterial potential of these compounds also includes activity against significant plant pathogens. A series of pyridinium-tailored 2,5-substituted-1,3,4-oxadiazole derivatives were evaluated and found to possess inhibitory activity against Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. capes.gov.br

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

A significant area of investigation for pyridyl-oxadiazole analogs is their activity against Mycobacterium tuberculosis. Several studies have highlighted their potential as lead compounds for new anti-TB drugs. Derivatives of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine were evaluated in vitro for their activity against M. tuberculosis H37Rv. researchgate.net One analog, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, demonstrated antimycobacterial activity against both susceptible and drug-resistant strains of M. tuberculosis with Minimum Inhibitory Concentrations (MICs) between 4 and 8 µM. nih.gov

Research on 3,5-disubstituted-1,2,4-oxadiazoles also revealed potent antitubercular effects. nih.govresearchgate.net A compound with a para-trifluorophenyl substitution on the oxadiazole ring showed excellent activity against the susceptible H37Rv strain with a MIC value of 8 µg/ml and against a multi-drug-resistant (MDR) strain with a MIC of 16 µg/ml. nih.govresearchgate.net Furthermore, newly designed benzo nih.govnih.govcyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrids were tested against M. tuberculosis H37Rv, with the most promising analog showing a MIC of 1.56 μg/ml. nih.gov

Enzymatic Inhibition Activities

Targeting specific enzymes that are overexpressed in disease states is a key strategy in drug development. Analogs of 5-(pyridin-4-yl)-1,2,4-oxadiazole have been identified as inhibitors of enzymes implicated in cancer progression, such as thymidine (B127349) phosphorylase.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is also an angiogenic factor. Its overexpression is linked to the progression of various human cancers, making it an attractive target for anticancer drug design. hum-ecol.ru A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit TP.

In one study, a series of pyridine-derived bis-oxadiazole compounds were assessed for their in vitro TP inhibitory potential. All synthesized analogs showed a varied range of inhibition, with IC50 values from 5.19 ± 1.10 to 36.18 ± 4.60 μM, which compared favorably to the standard inhibitor 7-deazaxanthine (IC50 = 30.28 ± 2.10 μM). researchgate.net Another investigation into 1,3,4-oxadiazole-2-thione derivatives found that the inhibitory activity was highly dependent on the substituents at the C-5 position of the oxadiazole ring. nih.gov The most active compound in this series, which featured a 4-hydroxyphenyl group, had an IC50 value of 38.24 ± 1.28 μM. nih.gov Other related 1,3,4-oxadiazole-2-thione derivatives also showed potent TP inhibitory activity. nih.gov

Sterol 14alpha-Demethylase (CYP51) Inhibition

Sterol 14alpha-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.govnih.gov Its inhibition can lead to the disruption of cell membrane integrity, making it a key target for antifungal drugs. nih.govresearchgate.net The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit this enzyme. nih.gov

In vitro studies have demonstrated that certain 1,2,4-oxadiazole derivatives can effectively inhibit CYP51. For instance, a novel series of oxadiazole derivatives was designed based on a modified natural scaffold to overcome resistance in Candida species. nih.gov One of the most active analogs, UOSO13, exhibited potent and selective inhibition of Candida albicans CYP51 with an IC₅₀ value of approximately 1 µg/mL, which was about ten times lower than that of the commonly used antifungal drug, fluconazole. nih.gov Importantly, this compound showed minimal effect on the human CYP51 enzyme, indicating a high degree of selectivity. nih.gov This inhibition of fungal CYP51 by UOSO13 resulted in a significant reduction of ergosterol content in the fungal cells. nih.gov

| Compound | Target Organism | Target Enzyme | IC₅₀ | Reference |

| UOSO13 | Candida albicans | CYP51 | ~1 µg/mL | nih.gov |

| Fluconazole | Candida albicans | CYP51 | ~8.87 µg/mL | nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of an oxadiazole derivative and a standard antifungal against fungal CYP51.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making XO a significant therapeutic target. mdpi.comnih.gov Several studies have explored 1,2,4-oxadiazole derivatives as potential XO inhibitors. nih.govresearchgate.net

Based on the structures of known non-purine XO inhibitors, a series of fourteen oxadiazole derivatives were synthesized and evaluated for their in vitro XO inhibitory activity. nih.gov Five of these compounds demonstrated significant inhibitory effects at concentrations below 10 µmol·L⁻¹. nih.gov Another study focused on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles and found that some of these derivatives displayed moderate inhibitory activity against XO. researchgate.net For instance, one of the most active compounds in this series showed an IC₅₀ value of 78.4 μM. researchgate.net

| Compound Series | Key Structural Feature | Finding | Reference |

| Oxadiazole derivatives | Based on febuxostat (B1672324) and topiroxostat | Five compounds with significant inhibitory activity below 10 µmol·L⁻¹ | nih.gov |

| 2-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles | Pyrazole and oxadiazole rings | One of the most active compounds had an IC₅₀ of 78.4 μM | researchgate.net |

This table summarizes the findings from in vitro studies on the xanthine oxidase inhibitory activity of different series of oxadiazole derivatives.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. unipi.it They are involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are associated with cancer. unipi.itnih.gov The 1,2,4-oxadiazole scaffold has been utilized in the design of CA inhibitors. unipi.itnih.gov

A study involving a series of 1,2,4-oxadiazole-containing primary aromatic sulfonamides revealed potent and selective inhibition of the cancer-related isoforms hCA IX and hCA XII. nih.gov Some of these compounds exhibited subnanomolar inhibitory activity against hCA IX. nih.gov Further research on 1,2,4-oxadiazol-5-yl benzene sulfonamides has led to the discovery of small-molecule inhibitors of membrane-bound CAs with potential applications in cancer therapy. nih.gov The inhibitory potency of these compounds was determined using a CO₂ hydration stopped-flow biochemical assay against human CA isoforms I, II, IX, and XII. nih.gov

| Compound Series | Target Isoforms | Key Finding | Reference |

| 1,2,4-Oxadiazole-containing primary aromatic sulfonamides | hCA I, II, IX, XII | Potent and selective inhibition of hCA IX and hCA XII, with some compounds reaching subnanomolar activity against hCA IX. | unipi.itnih.gov |

| 1,2,4-Oxadiazol-5-yl benzene sulfonamides | hCA I, II, IX, XII | Identified as potent small-molecule inhibitors of membrane-bound CAs. | nih.gov |

This table highlights the in vitro inhibitory activities of 1,2,4-oxadiazole derivatives against various human carbonic anhydrase isoforms.

Nuclear Receptor Modulation

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide array of physiological processes.

Farnesoid X Receptor (FXR) Antagonism

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. mdpi.commdpi.com Antagonism of FXR has been identified as a potential therapeutic strategy for conditions like cholestasis and hypercholesterolemia. nih.govnih.gov A new class of FXR antagonists featuring a 1,2,4-oxadiazole core has been discovered. mdpi.comnih.gov

In one study, modifications around the 1,2,4-oxadiazole core, particularly at the C3 and C5 positions, led to the identification of potent and selective FXR antagonists. mdpi.com Specifically, a compound with a 3-(2-naphthyl)-1,2,4-oxadiazole core and a piperidine (B6355638) ring at the C5 position was found to be a highly potent FXR antagonist with an IC₅₀ of 0.58 µM. mdpi.com Further expansion of this library of compounds identified molecules that acted as FXR antagonists with efficacies up to 72%. nih.gov

| Compound Series | Key Structural Feature | Activity | IC₅₀ / Efficacy | Reference |

| 3,5-Disubstituted oxadiazoles (B1248032) | 3-(2-Naphthyl)-1,2,4-oxadiazole core with a C5-piperidine ring | FXR Antagonist | IC₅₀ = 0.58 µM | mdpi.com |

| 1,2,4-Oxadiazole derivatives | Varied substituents | FXR Antagonist | Efficacy up to 72% | nih.gov |

This table details the in vitro Farnesoid X Receptor (FXR) antagonistic activity of 1,2,4-oxadiazole derivatives.

Pregnane (B1235032) X Receptor (PXR) Agonism

The pregnane X receptor (PXR) is a nuclear receptor that acts as a sensor for xenobiotics, regulating the expression of genes involved in drug metabolism and transport. nih.govsci-hub.se Interestingly, some of the 1,2,4-oxadiazole derivatives that were identified as FXR antagonists also displayed agonistic activity towards PXR. nih.gov

In a luciferase reporter assay, several of the newly synthesized oxadiazole derivatives were found to activate PXR. nih.gov For example, compounds 5 and 11 from this series emerged as the first examples of nonsteroidal dual FXR antagonists and PXR agonists. mdpi.comnih.gov These compounds were able to modulate PXR-regulated genes in HepG2 cells, suggesting their potential in treating inflammatory disorders. nih.gov Compound 11 showed a PXR agonistic efficacy of 105%. nih.gov

| Compound | Activity | Efficacy | Reference |

| 4 | PXR Agonist | 68% | nih.gov |

| 5 | PXR Agonist | 71% | nih.gov |

| 8 | PXR Agonist | 50% | nih.gov |

| 11 | PXR Agonist | 105% | nih.gov |

This table presents the in vitro Pregnane X Receptor (PXR) agonistic activity of specific 1,2,4-oxadiazole analogs.

Other In Vitro Biological Actions

Beyond the specific targets detailed above, derivatives of 1,2,4-oxadiazole have been investigated for a variety of other biological activities in in vitro settings. These studies highlight the versatility of the 1,2,4-oxadiazole scaffold in medicinal chemistry. nih.govnih.gov

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines. nih.govnih.gov For instance, a series of 1,2,4-oxadiazoles linked to 5-fluorouracil (B62378) showed promising anticancer activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines. nih.gov Another study reported that N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine exhibited antiproliferative effects on melanoma cells. researchgate.net

Human Caseinolytic Protease P (HsClpP) Agonism: A novel class of HsClpP agonists based on a 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold was recently discovered. nih.gov One compound, SL44, showed potent agonistic activity in an α-casein hydrolysis assay (EC₅₀ = 1.30 μM) and inhibited the proliferation of hepatocellular carcinoma cells. nih.gov

Antifungal Activity: In addition to CYP51 inhibition, some 1,2,4-oxadiazole derivatives have shown broad-spectrum antifungal activity. mdpi.com Compounds containing anisic acid or cinnamic acid moieties displayed significant inhibitory effects against several plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com

mGlu4 Receptor Modulation: A group of 1,2,4-oxadiazole derivatives has been developed as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with EC₅₀ values in the range of 282–656 nM. researchgate.net

Compound Names

| Number/Name | Chemical Name |

| UOSO13 | Not specified in the provided text |

| Febuxostat | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |

| Topiroxostat | 4-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridine-2-carbonitrile |

| SL44 | Not specified in the provided text |

| 5-fluorouracil | 5-fluoro-1H,3H-pyrimidine-2,4-dione |

| 4 | 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole |

| 5 | 5-(1-Butylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole |

| 8 | 5-(1-Benzylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole |

| 11 | 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine |

Neuroprotective Effects (e.g., β-amyloid clearance, tau pathological phenotypes in cellular models)

The neuroprotective potential of this compound analogs has been explored through their ability to interact with key pathological targets in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD).

A series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their potential against Alzheimer's disease. nih.gov In vitro studies showed that several of these compounds exhibited excellent inhibitory activity against acetylcholinesterase (AChE), an enzyme central to AD pathology. nih.gov For instance, compounds 2b , 2c , 2d , 3a , 4a , 6 , 9a , 9b , and 13b displayed IC50 values against AChE ranging from 0.0158 to 0.121 μM, with some being more potent than the standard drug donepezil (B133215) (IC50 = 0.123 μM). nih.gov Furthermore, compounds 2b and 2c also showed inhibitory activity against monoamine oxidase-B (MAO-B), another important target in neurodegeneration. nih.gov

The aggregation of tau protein into neurofibrillary tangles is another hallmark of AD. nih.gov Analogs with a pyridine-containing core have been investigated as imaging agents and inhibitors of tau aggregation. nih.govnih.govresearchgate.net For example, [³H]F-4, a compound with a pyrrolo[2,3-b:4,5-c′]dipyridine core, demonstrated potent binding to tau in human AD brain tissue, with a dissociation constant (Kd) of 3.7 nM. nih.gov Another analog, N-(Pyridin-4-yl)-1,5-naphthyridin-2-amine (1,5-naphthyridine 75 ), was identified as a potent and selective binder of tau aggregates in post-mortem AD brain tissue. researchgate.net In vitro studies using light scattering and Thioflavin T (ThT) binding assays have also been employed to measure the prevention of fibrillization processes, demonstrating that compounds can reduce α-synuclein aggregation, a key factor in Parkinson's disease. acs.orgunime.it

Table 1: In Vitro Neuroprotective Activity of 1,2,4-Oxadiazole Analogs

| Compound | Target | Activity | IC50/Kd Value | Source |

|---|---|---|---|---|

| Compound 2b | Acetylcholinesterase (AChE) | Inhibition | 0.0158 - 0.121 µM (range for 2b, 2c, 2d, 3a etc.) | nih.gov |

| Compound 2b | Monoamine Oxidase-B (MAO-B) | Inhibition | 74.68 µM | nih.gov |

| Compound 2c | Monoamine Oxidase-B (MAO-B) | Inhibition | 225.48 µM | nih.gov |

| [³H]F-4 | Tau Protein (AD tissue) | Binding | Kd = 3.7 nM | nih.gov |

| [³H]PI-2620 | Tau Protein (AD tissue) | Binding | Kd = 2.5 nM | nih.gov |

| [³H]PI-2620 | Tau Protein (PSP tissue) | Binding | Kd = 5.3 nM | nih.gov |

| [³H]F-4 | Tau Protein (CBD tissue) | Binding | Kd = 9.4 nM | nih.gov |

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.govceon.rs Several studies have demonstrated the antioxidant potential of 1,2,4-oxadiazole analogs in vitro.

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.govmdpi.com In one study, 1,2,4-oxadiazole-based derivatives 4b and 9b were found to be potent antioxidant agents with IC50 values of 59.25 µM and 56.69 µM, respectively, which were more potent than the standard antioxidant ascorbic acid (IC50 = 74.55 µM). nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives found that compound Ox-6f showed promising radical scavenging potential of 80.23% at a concentration of 100 µg/mL, comparable to ascorbic acid's 87.72% inhibition. nih.gov Similarly, a thiazolidin-4-one derivative containing a 1,3,4-oxadiazole ring, D-16 , was identified as a highly potent antioxidant with an IC50 of 22.3 µM, significantly lower than that of ascorbic acid (IC50 = 111.6 µM). mdpi.com

Beyond radical scavenging, certain analogs have shown the ability to reduce ROS levels within cells. A series of 1,2,4-oxadiazole-containing pyrazolo[3,4-b]pyridinone derivatives, specifically compounds 12k and 13q , were shown to reduce the levels of reactive oxygen species in a rat kidney fibroblast cell line (NRK-49F) that had been stimulated by transforming growth factor-β. nih.gov

Table 2: In Vitro Antioxidant Activity of 1,2,4-Oxadiazole Analogs

| Compound | Assay | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Compound 4b | DPPH Scavenging | Antioxidant | 59.25 µM | nih.gov |

| Compound 9b | DPPH Scavenging | Antioxidant | 56.69 µM | nih.gov |

| Ascorbic Acid (Standard) | DPPH Scavenging | Antioxidant | 74.55 µM | nih.gov |

| Compound D-16 | DPPH Scavenging | Antioxidant | 22.3 µM | mdpi.com |

| Ascorbic Acid (Standard) | DPPH Scavenging | Antioxidant | 111.6 µM | mdpi.com |

| Compound Ox-6f | DPPH Scavenging | Antioxidant | 80.23% inhibition @ 100 µg/mL | nih.gov |

| Compounds 12k & 13q | Cellular ROS Reduction | Antioxidant | Reduced ROS levels in NRK-49F cells | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory properties of 1,2,4-oxadiazole derivatives have been well-documented in various in vitro models. nih.govnih.govmdpi.com These compounds often exert their effects by modulating key inflammatory pathways and mediators.

A primary method for assessing in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.gov In a study focused on optimizing an anti-inflammatory hit compound, a series of 1,2,4-oxadiazole derivatives were screened for their ability to inhibit LPS-induced NO release. nih.gov Compound 17 from this series exhibited the highest activity. nih.gov Further investigation revealed that compound 17 prominently inhibited the LPS-induced activation of the NF-κB signaling pathway by blocking the phosphorylation and subsequent nuclear translocation of the p65 subunit. nih.gov

Other studies have evaluated the anti-inflammatory effects of related oxadiazole derivatives by measuring their impact on various inflammatory markers. For instance, the 1,3,4-oxadiazole derivatives Ox-6d and Ox-6f displayed significant anti-inflammatory activity, exhibiting 70.56% and 74.16% activity, respectively, in an assay compared to the standard drug ibuprofen (B1674241) (84.31% activity). nih.gov The evaluation included assaying for markers such as nitric oxide, interleukin-6 (IL-6), and COX-2. nih.gov The planar, aromatic nature of the oxadiazole ring is thought to help in binding to enzymes like COX-2, which contributes to its anti-inflammatory effects. mdpi.com

Table 3: In Vitro Anti-inflammatory Activity of 1,2,4-Oxadiazole Analogs

| Compound | Cell Line/Assay | Mechanism/Target | Activity | Source |

|---|---|---|---|---|

| Compound 17 | RAW 264.7 cells | Inhibition of LPS-induced NO release | Most active in series | nih.gov |

| Compound 17 | RAW 264.7 cells | Inhibition of NF-κB activation | Prominently inhibited p65 phosphorylation and nuclear translocation | nih.gov |

| Compound Ox-6d | Albumin denaturation / Marker assay | Anti-inflammatory | 70.56% activity | nih.gov |

| Compound Ox-6f | Albumin denaturation / Marker assay | Anti-inflammatory | 74.16% activity | nih.gov |

| Ibuprofen (Standard) | Albumin denaturation / Marker assay | Anti-inflammatory | 84.31% activity | nih.gov |

Future Perspectives in Research on 5 Pyridin 4 Yl 1,2,4 Oxadiazole

Development of Next-Generation Synthetic Methodologies

The advancement of novel and efficient synthetic routes is crucial for the exploration of 5-(Pyridin-4-yl)-1,2,4-oxadiazole and its derivatives. While classical methods for synthesizing 1,2,4-oxadiazoles, such as the acylation of amidoximes and the [3+2] cycloaddition of nitriles with nitrile oxides, are well-established, future research is geared towards developing more sustainable and versatile strategies. researchgate.net

Modern synthetic approaches are increasingly focused on one-pot procedures that minimize waste and improve efficiency. For instance, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for parallel chemistry, demonstrating its utility in generating libraries of compounds for screening. acs.org This method was successfully applied to the synthesis of pifexole, a bioactive 1,2,4-oxadiazole (B8745197) derivative. acs.org

Environmentally friendly techniques are also gaining prominence. Microwave-assisted synthesis has been shown to accelerate reaction rates, reduce solvent usage, and improve yields for various 1,3,4-oxadiazole (B1194373) derivatives, a related class of compounds. nih.gov The application of similar "green chemistry" principles, such as mechanochemistry (solvent-free synthesis through grinding or milling), to the synthesis of this compound could offer significant advantages. nih.gov Furthermore, the use of novel catalysts and reaction media, including superbase mediums like NaOH/DMSO, can facilitate reactions at room temperature and simplify purification processes. nih.gov

Future methodologies will likely focus on:

Flow chemistry: Enabling continuous production with precise control over reaction parameters.

Photoredox catalysis: Utilizing visible light to drive chemical transformations under mild conditions. nih.gov

Novel dehydrating agents: Exploring milder and more selective reagents for the cyclodehydration step in oxadiazole formation. researchgate.net

These next-generation synthetic methodologies will not only streamline the production of this compound but also facilitate the rapid generation of diverse analogs for biological evaluation.

Application of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational approaches can provide valuable insights into its interactions with biological targets and guide the design of new derivatives with enhanced properties.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.netresearchgate.net This method has been employed to investigate the binding modes of 1,2,4-oxadiazole derivatives to various enzymes, providing a basis for understanding their mechanism of action. researchgate.net For instance, docking studies have been used to explore the interaction of 1,3,4-oxadiazole derivatives with enzymes like New Delhi Metallo-Beta-lactamase-1 (NDM-1) and Mycobacterium tuberculosis enoyl reductase (INHA). researchgate.net